molecular formula C17H28N2O3 B5887337 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine

1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B5887337
M. Wt: 308.4 g/mol
InChI Key: RDXRXCHMBVPIPI-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic organic compound with the molecular formula C17H28N2O3 It is a derivative of piperazine, a chemical structure commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperazine under specific conditions. One common method includes dissolving 2,3,4-trimethoxybenzaldehyde in a suitable solvent, such as dichloromethane, and then adding piperazine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl ring or piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-propan-2-yl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-13(2)19-10-8-18(9-11-19)12-14-6-7-15(20-3)17(22-5)16(14)21-4/h6-7,13H,8-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXRXCHMBVPIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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